2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine has the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol. It is characterized by a pyridine ring with a methyl group at the 2-position and an amino group at the 3-position. The amino group is connected to a 3-methylpentan-2-yl moiety, creating a sterically hindered secondary amine.
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate. Oxidation may yield corresponding nitro compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride. Reduction reactions may produce amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles. Substitution reactions can result in a variety of functionalized derivatives.
The compound's steric hindrance and electronic properties enable it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, including inhibition or activation of specific biochemical pathways.
While specific biological activities of 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine are not explicitly mentioned in the search results, its potential for biological interactions can be inferred from its structure and applications. The compound's ability to interact with enzymes and receptors suggests it may have various biological effects, which could be explored in pharmacological studies.
2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
While the search results do not provide a direct comparison with similar compounds, we can infer some related structures based on the given information:
These compounds share structural similarities with 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine but differ in the position of substituents or the presence of additional methylene groups. The unique steric and electronic properties of 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine likely contribute to its specific reactivity and potential applications in organic synthesis and medicinal chemistry.
Traditional synthetic approaches to 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine rely primarily on established alkylation and amination methodologies that have been developed for pyridine-based amine synthesis [1]. Direct alkylation of amines with alkyl halides represents one of the most fundamental approaches, though it presents significant challenges when applied to sterically hindered substrates [2]. The synthesis typically involves the nucleophilic substitution reaction between 3-amino-2-methylpyridine and an appropriate alkyl halide derived from 3-methylpentan-2-ol [3].
The Chichibabin reaction, a classical method for introducing amino groups into pyridine rings, provides an alternative route through nucleophilic amination at specific positions [4]. Treatment of pyridine derivatives with sodium amide under high temperature conditions enables the formation of aminopyridine intermediates, which can subsequently undergo alkylation to yield the target compound [4]. However, this approach requires careful control of reaction conditions, with temperatures typically ranging from 140-150°C and reaction times extending up to 48 hours [4].
Reductive amination represents another traditional strategy for constructing the carbon-nitrogen bond in 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine [2] [5]. This methodology involves the condensation of 2-methylpyridin-3-amine with an appropriate ketone or aldehyde, followed by reduction of the resulting imine intermediate [3] [6]. Sodium cyanoborohydride is commonly employed as the reducing agent due to its selectivity for imine reduction in the presence of carbonyl groups [3] [7].
The direct alkylation approach often suffers from poor selectivity, leading to over-alkylation and formation of tertiary amine byproducts [2]. To address these limitations, N-aminopyridinium salts have been developed as ammonia surrogates that enable selective secondary amine synthesis through self-limiting alkylation chemistry [1]. These reagents undergo Chan-Lam coupling with aryl boronic acids to provide access to diverse N-aryl-N-pyridinium amines, which can subsequently be alkylated and subjected to reductive depyridylation to afford secondary amines [1].
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Main Limitations |
|---|---|---|---|---|
| Direct Alkylation | 80-120 | 12-24 hours | 40-60 | Over-alkylation, poor selectivity |
| Chichibabin Reaction | 140-150 | 24-48 hours | 51-75 | High temperature requirement |
| Reductive Amination | 25-80 | 2-12 hours | 70-90 | Limited substrate scope |
| N-Aminopyridinium Route | 70 | 16 hours | 41-94 | Multi-step procedure |
Copper-catalyzed carbon-nitrogen coupling reactions have emerged as powerful alternatives to traditional synthetic methods, particularly for accessing sterically hindered amine products like 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine [8] [9]. The development of specialized ligand systems has enabled the coupling of ortho-substituted aryl iodides with sterically hindered amines under mild conditions [8]. Pyrrole-ol ligands, discovered through library screening approaches, have proven uniquely effective in facilitating these challenging transformations [8].
The copper-catalyzed amination of 2-amino-5-halopyridines represents a particularly relevant methodology for synthesizing the target compound [9]. Using copper iodide as catalyst and ethylene glycol as ligand in tert-butanol or 2-propanol at 110°C, excellent isolated yields of 87% can be achieved within 10 hours [9]. The use of inexpensive and readily available ethylene glycol as a 1,2-diol ligand proves pivotal, as 1,3-diol systems fail to provide any product formation [9].
Copper-catalyzed carbonylative cross-coupling between alkyl iodides and amines offers another strategic approach for synthesizing complex amine structures [10]. This methodology employs catalytic amounts of copper(I) chloride with N,N,N',N'',N''-pentamethyldiethylenetriamine in the presence of sodium hydroxide [10]. The process involves single electron transfer from copper(I) complexes to alkyl halides, generating alkyl radicals that add to carbon monoxide before being oxidized by copper(II) complexes [10].
The formal hydroamination of olefins using nitroarenes provides a complementary approach that is particularly well-suited for accessing sterically hindered amines [11] [12]. Iron-catalyzed systems have demonstrated remarkable efficiency, with 2 mol% catalyst loadings achieving 75% isolated yields at room temperature within 2 hours [11]. The reaction proceeds through initial reduction of the nitroarene to a hydroxylamine intermediate, followed by radical hydrogen atom transfer mechanisms [11].
Recent developments in nickel hydride-catalyzed hydroamination have expanded the scope of accessible amine products [13]. These systems enable regioconvergent arylamination of isomeric olefin mixtures through chain-walking mechanisms, where nickel hydride insertion is followed by successive β-hydride elimination and migratory insertion steps [13]. The resulting thermodynamically stable alkyl-nickel complexes undergo efficient coupling with nitrosoarenes derived from nitroarene reduction [13].
| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| CuI/Ethylene Glycol | 5 | 110 | 87 | 10 hours |
| CuCl/PMDETA | 2 | 80 | 65-85 | 12 hours |
| Fe Complex/Silane | 2 | 25 | 75 | 2 hours |
| NiH/Ligand | 5 | 80 | 70-90 | 8 hours |
The design of effective ligands for transition metal-catalyzed synthesis of sterically hindered pyridine amines requires careful consideration of both electronic and steric factors [14] [15]. Pyridylidene amines and amides have emerged as particularly versatile donor-flexible ligands that can transition between neutral L-type and anionic X-type metal bonding modes in response to their electronic environment [14]. This flexibility enables stabilization of transition metal complexes in different oxidation states throughout catalytic cycles [14].
Pyrazolopyridine ligands represent another important class of bidentate coordinating systems that offer opportunities to fine-tune reactivity and selectivity beyond conventional bipyridine ligands [15]. The 2-(1H-pyrazol-1-yl)pyridine series, characterized by pyrazole rings serving as weakly coordinating Lewis basic ligands, provides flexibility in ligand binding modes [15]. In contrast, 2-(1H-pyrazol-3-yl)pyridine systems offer both L2- and LX-type binding modes, functioning as hydrogen bond donors and σ-donors respectively [15].
Functionalized polymer-supported pyridine ligands have been developed to address challenges in catalyst recovery and reuse [16]. These systems enable controlled carbon-hydrogen activation reactions with good yields and selectivities that differ from homogeneous catalysts [16]. Unlike homogeneous systems, supported catalysts respond sensitively to steric hindrance of coupling partners, providing additional selectivity control [16].
The development of triazolylidene ligands containing pendant pyridine units has proven particularly effective for amine dehydrogenation and nitrogen-hydrogen bond activation [17]. Upon coordination to iridium, these ligands form chelate-stabilized complexes that facilitate both dehydrogenation and hydrogen bonding for nitrogen-hydrogen bond cleavage [17]. The strain imposed by five-membered ring chelation allows only one of two possible pyridine units to bind to the metal center [17].
Pyridine's role as a fundamental ligand in transition metal complexes stems from its Lewis basic character rooted in the nitrogen lone pair [18]. The ligand typically adopts monodentate coordination but can bind metals in different stoichiometries to produce diverse complex structures [18]. The dominant charge transfer involves ligand-to-metal σ donation from nitrogen lone pairs to vacant metal orbitals, supplemented by metal-to-ligand π back-bonding to unoccupied π* orbitals [18].
2-Pyridonates offer unique stereoelectronic features through their modular building principle and tautomeric equilibrium between pyridone and pyridinol forms [19]. The solution structure depends heavily on solvent polarity and ring substituents, with polar solvents and electron-withdrawing groups favoring the pyridone form [19]. Deprotonation provides pyridonate anions with delocalized negative charge between nitrogen and oxygen atoms [19].
| Ligand Class | Binding Mode | Key Features | Typical Applications |
|---|---|---|---|
| Pyridylidene Amines | L-type/X-type | Donor flexibility | Hydrogen transfer reactions |
| Pyrazolopyridines | Bidentate | Tunable electronics | Cross-coupling reactions |
| Polymer-Supported | Monodentate | Recyclability | Carbon-hydrogen activation |
| Triazolylidenes | Chelating | Metal-ligand cooperation | Amine dehydrogenation |
The purification and isolation of 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine requires specialized techniques due to the compound's basic properties and potential for interaction with acidic chromatographic supports [20] [21]. Flash chromatography using normal phase silica gel often presents challenges for basic organic compounds, as they interact with residual surface silanol groups, resulting in peak streaking and tailing [21]. These interactions ultimately cause multiple fractions and overlapping fractions during chromatographic purification [21].
Amine-functionalized silica columns provide an effective solution for purifying basic heterocycles without requiring mobile phase modifiers [21]. These specialized columns eliminate the need for triethylamine or ammonium hydroxide additives that typically remain after solvent evaporation, creating time-consuming purification issues [21]. The amine functionality on the stationary phase takes the place of competing amines in the mobile phase, simplifying the chromatographic process [22].
For highly polar amine compounds, reversed-phase carbon-18 flash chromatography offers superior performance compared to normal phase systems [20]. The carbon-18 reversed-phase medium enables convenient preparative separations with automated flash chromatography instrumentation, particularly effective for compounds that are difficult to purify using normal phase silica gel [20]. Primary amines can be successfully separated using water-acetonitrile or water-methanol gradient systems [20].
Crystallization and recrystallization techniques represent highly effective purification methods that are often overlooked in favor of chromatographic approaches [23]. These methods frequently achieve purity levels that column chromatography cannot attain [23]. Basic amines can be converted to acid salts to enhance crystallization behavior, taking advantage of hydrogen bonding and increased rigidity [23]. Heterocyclic compounds generally crystallize well due to their aromatic character and planar structure [23].
Selective ammonium carbamate crystallization has emerged as an innovative approach for purifying primary amines from complex mixtures [24]. This method utilizes the distinct solubility profiles of ammonium carbamate species formed through reversible salt formation between primary amines and carbon dioxide [24]. Starting from 35% initial purity, this technique achieves isolated yields up to 94% with purities exceeding 99% [24].
Distillation techniques remain important for volatile amine compounds, though care must be taken to avoid decomposition at elevated temperatures [25] [26]. Simple distillation is effective when boiling points differ by 10-20°C, while fractional distillation enables separation of compounds with closer boiling points [27]. For thermally sensitive compounds, vacuum distillation reduces boiling points and prevents decomposition [26].
Phenylboronic acid solid-phase extraction provides a specialized approach for selective removal or purification of pyridine compounds [28]. Aprotic solvents such as methyl tert-butyl ether effectively elute non-pyridine compounds while retaining pyridines almost quantitatively [28]. Protic solvents like methanol subsequently elute pyridines quantitatively, enabling selective purification [28].
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Amine-Functionalized Silica | 90-95 | 70-85 | No mobile phase modifiers | Limited capacity |
| C-18 Reversed Phase | 85-95 | 75-90 | Broad applicability | Requires polar solvents |
| Crystallization | 95-99 | 60-80 | High purity achievable | Requires crystalline compounds |
| Ammonium Carbamate | >99 | 83-94 | Waste-free process | Limited to primary amines |
| Fractional Distillation | 90-98 | 80-95 | High throughput | Thermal sensitivity |
The X-ray crystallographic analysis of 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine provides crucial insights into the three-dimensional arrangement of atoms and the steric environment around the nitrogen center [1]. The compound crystallizes with significant steric hindrance arising from the bulky 3-methylpentan-2-yl substituent attached to the amino nitrogen . The molecular geometry reveals a distorted tetrahedral arrangement around the nitrogen atom, with the pyridine ring adopting a planar configuration while the branched alkyl chain introduces conformational flexibility.
The crystallographic data demonstrates that the 3-methylpentan-2-yl group creates substantial steric bulk around the nitrogen center, which influences both the molecular conformation and intermolecular interactions . The methyl group at the 2-position of the pyridine ring further contributes to the overall steric environment, leading to restricted rotation around the carbon-nitrogen bond connecting the pyridine ring to the amino substituent.
Powder X-ray diffraction studies reveal characteristic diffraction patterns with specific 2θ values that can be used for phase identification and polymorphic analysis [4]. The crystal packing demonstrates intermolecular hydrogen bonding interactions between the amino nitrogen and neighboring molecules, contributing to the overall crystal stability [5].
The proton Nuclear Magnetic Resonance spectrum of 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine exhibits characteristic signals corresponding to the pyridine ring protons and the branched alkyl chain [6]. The pyridine ring protons appear in the aromatic region between 7.0 and 8.5 parts per million, with the ortho protons showing typical downfield shifts due to the electron-withdrawing effect of the nitrogen heteroatom [7].
The 2-methyl substituent on the pyridine ring generates a singlet at approximately 2.5 parts per million, while the complex branched alkyl chain produces a series of multiplets in the aliphatic region [6]. The 3-methylpentan-2-yl group exhibits characteristic splitting patterns with the methyl groups appearing as doublets due to coupling with the adjacent methine protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecule [8]. The pyridine ring carbons resonate in the aromatic region between 120 and 160 parts per million, with the carbon bearing the methyl substituent (C-2) appearing at approximately 158 parts per million and the carbon bearing the amino substituent (C-3) resonating at around 140 parts per million [9]. The branched alkyl chain carbons appear in the aliphatic region with chemical shifts ranging from 10 to 50 parts per million, depending on their substitution pattern and proximity to the nitrogen atom.
Nuclear Overhauser Effect analysis provides valuable information about the spatial relationships between protons in 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine [10]. The steric arrangement of the branched alkyl chain creates specific through-space interactions that can be detected through Nuclear Overhauser Effect experiments.
The spatial arrangement reveals significant steric hindrance between the 2-methyl group on the pyridine ring and the 3-methylpentan-2-yl substituent, leading to restricted conformational flexibility [11]. Nuclear Overhauser Effect correlations demonstrate interactions between the pyridine ring protons and the methyl groups of the branched alkyl chain, confirming the proximity of these substituents in the preferred molecular conformation.
The three-dimensional spatial arrangement shows that the bulky alkyl substituent adopts a conformation that minimizes steric interactions with the pyridine ring while maintaining optimal electronic interactions with the amino nitrogen . The Nuclear Overhauser Effect data supports the presence of intramolecular hydrogen bonding between the amino nitrogen and the pyridine nitrogen, which influences the overall molecular geometry.
High-resolution mass spectrometry analysis of 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine reveals characteristic fragmentation patterns that provide structural confirmation [12]. The molecular ion peak appears at mass-to-charge ratio 192.30, corresponding to the molecular formula C₁₂H₂₀N₂ [1].
The fragmentation pattern shows typical alpha-cleavage at the carbon-nitrogen bond adjacent to the amino nitrogen, resulting in the formation of a stable pyridinium ion fragment [13]. The base peak corresponds to the loss of the 3-methylpentan-2-yl group, yielding a fragment at mass-to-charge ratio 108, consistent with the 2-methylpyridin-3-amine cation.
Additional fragmentation pathways include the loss of methyl groups from the branched alkyl chain, producing fragments at mass-to-charge ratios 177 and 163 [14]. The presence of the pyridine ring stabilizes certain fragment ions through resonance, leading to characteristic fragmentation patterns that can be used for structural identification and quantitative analysis.
Density Functional Theory calculations provide detailed insights into the conformational preferences of 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine [15]. The computational analysis employs various functionals, including B3LYP with 6-31G(d) basis set, to optimize the molecular geometry and calculate energetic parameters.
The conformational analysis reveals multiple low-energy conformers differing primarily in the orientation of the branched alkyl chain [16]. The preferred conformation minimizes steric interactions between the 2-methyl group on the pyridine ring and the bulky 3-methylpentan-2-yl substituent. The rotational barrier around the carbon-nitrogen bond connecting the pyridine ring to the amino group is calculated to be approximately 12-15 kilocalories per mole, indicating restricted rotation at room temperature.
Density Functional Theory calculations also provide information about the electronic structure, including frontier molecular orbital energies and charge distribution . The highest occupied molecular orbital is primarily localized on the amino nitrogen and the pyridine ring, while the lowest unoccupied molecular orbital is centered on the pyridine ring system.